N-(1-anilino-2,2,2-trichloroethyl)hexanamide
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Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)hexanamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes an aniline group, a trichloroethyl group, and a hexanamide chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)hexanamide typically involves the reaction of aniline with 2,2,2-trichloroethyl chloroformate, followed by the addition of hexanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-anilino-2,2,2-trichloroethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(1-anilino-2,2,2-trichloroethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-anilino-2,2,2-trichloroethyl)benzamide
- N-(1-anilino-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-anilino-2,2,2-trichloroethyl)-2-chlorobenzamide
Uniqueness
N-(1-anilino-2,2,2-trichloroethyl)hexanamide is unique due to its specific combination of aniline, trichloroethyl, and hexanamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C14H19Cl3N2O |
---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)hexanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-2-3-5-10-12(20)19-13(14(15,16)17)18-11-8-6-4-7-9-11/h4,6-9,13,18H,2-3,5,10H2,1H3,(H,19,20) |
InChI Key |
MHMPOFXCANLSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
Origin of Product |
United States |
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